Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize glass, metals, and polymers to improve adhesion, hydrophobicity, and other surface properties.
Catalysis: Acts as a ligand in the preparation of heterogeneous catalysts for various chemical reactions.
Biomedical Applications: Employed in the development of drug delivery systems and biosensors due to its biocompatibility and ability to form stable bonds with biomolecules
Wirkmechanismus
The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group
Uniqueness
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .
Eigenschaften
CAS-Nummer |
264129-50-2 |
---|---|
Molekularformel |
C12H29NO4Si |
Molekulargewicht |
279.45 g/mol |
IUPAC-Name |
2-[methyl(3-triethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3 |
InChI-Schlüssel |
BBMWQMDJXHNSIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN(C)CCO)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.